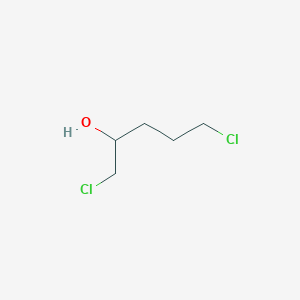
1,5-Dichloropentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dichloropentan-2-ol is an organic compound that belongs to the group of chlorinated alcohols. Its molecular formula is C5H10Cl2O, and it has a molecular weight of 157.04 g/mol . This compound is characterized by the presence of two chlorine atoms and one hydroxyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in different fields of scientific research.
Wissenschaftliche Forschungsanwendungen
1,5-Dichloropentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving the modification of biomolecules and the investigation of enzyme-catalyzed reactions.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds with potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dichloropentan-2-ol can be synthesized through several methods. One common synthetic route involves the chlorination of pentane-2-ol. The reaction typically occurs in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction conditions often include refluxing the mixture to ensure complete chlorination .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dichloropentan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.
Reduction Reactions: The compound can be reduced to form 1,5-dichloropentane.
Common Reagents and Conditions
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solution, typically at elevated temperatures.
Oxidation: KMnO4 or CrO3 in acidic or basic medium, often at room temperature or slightly elevated temperatures.
Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF), usually under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted pentanols depending on the nucleophile used.
Oxidation: Formation of 1,5-dichloropentan-2-one.
Reduction: Formation of 1,5-dichloropentane.
Wirkmechanismus
The mechanism of action of 1,5-Dichloropentan-2-ol involves its ability to undergo various chemical reactions due to the presence of reactive chlorine atoms and a hydroxyl group. These functional groups allow the compound to participate in nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dichloropentane: Similar structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
1,5-Dibromopentan-2-ol: Similar structure with bromine atoms instead of chlorine, which can affect the reactivity and reaction conditions.
1,5-Dichlorohexan-2-ol: Similar structure with an additional carbon atom in the backbone, which can influence the compound’s physical and chemical properties.
Uniqueness
1,5-Dichloropentan-2-ol is unique due to the presence of both chlorine atoms and a hydroxyl group on a pentane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Eigenschaften
IUPAC Name |
1,5-dichloropentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c6-3-1-2-5(8)4-7/h5,8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPDYJBRFDKZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCl)O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

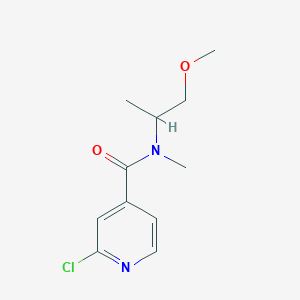

![3-(2-chlorobenzyl)-7-(4-fluorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2429677.png)
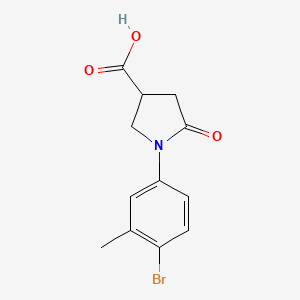
![(2E)-3-[(4-bromo-2-methylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2429679.png)
![tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate](/img/structure/B2429680.png)
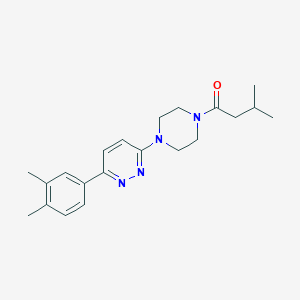
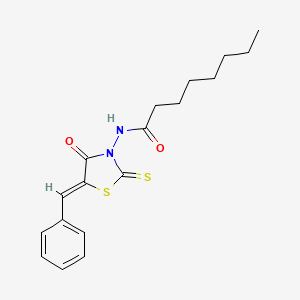
![3-(2-Methoxyphenyl)-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2429683.png)

![2,4-dichloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2429687.png)
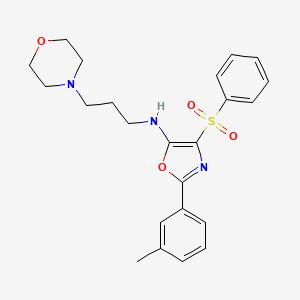
![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-amine;hydrochloride](/img/structure/B2429694.png)
